molecular formula C20H24N2O3 B2813977 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide CAS No. 448221-80-5

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

Cat. No.: B2813977
CAS No.: 448221-80-5
M. Wt: 340.423
InChI Key: GMUNCVOUWRNZND-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenoxy group attached to the acetamide backbone and a 4-morpholin-4-ylphenyl substituent on the nitrogen atom. The dimethylphenoxy group provides steric bulk and lipophilicity, while the morpholine ring enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-4-3-5-16(2)20(15)25-14-19(23)21-17-6-8-18(9-7-17)22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUNCVOUWRNZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322575
Record name 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

448221-80-5
Record name 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a chemical compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the realm of receptor binding and modulation. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), receptor interactions, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H24N2O3C_{20}H_{24}N_{2}O_{3} and a molecular weight of approximately 340.42 g/mol. Its structure includes a morpholine ring and a dimethylphenoxy group, which may contribute to its biological properties.

Receptor Binding Affinity

Research indicates that compounds structurally similar to this compound exhibit significant binding affinity for sigma receptors. For instance, related compounds have shown high selectivity for the sigma-1 receptor over the sigma-2 receptor, with Ki values around 42 nM, indicating strong potential for therapeutic applications in pain management and neuroprotection .

The interaction of this compound with sigma receptors suggests it may modulate neurotransmitter release or influence ion channel activity. Molecular docking studies have demonstrated that such compounds can establish crucial interactions within the ligand-binding pocket of sigma receptors, potentially leading to altered pain perception and other neurophysiological effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the phenyl and morpholine groups significantly affect biological activity. For example:

  • Morpholine Substitution : The presence of a morpholine moiety enhances receptor affinity compared to other piperidine derivatives.
  • Phenoxy Group Variations : Substituents on the phenoxy ring (such as methyl or methoxy groups) can influence lipophilicity and binding efficiency.

Analgesic Effects

A study investigating the analgesic properties of related compounds found that local administration significantly reduced formalin-induced nociception in animal models. This suggests that this compound may possess similar antinociceptive properties .

Research Findings Summary Table

Study Focus Findings Reference
Receptor BindingHigh affinity for sigma-1 receptor (Ki = 42 nM); selective over sigma-2
Analgesic PropertiesSignificant reduction in pain response in formalin test
Antimicrobial ActivityModerate activity against gram-positive bacteria; structure modifications enhance efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

A detailed comparison of the target compound with structurally related acetamide derivatives is provided below, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications
Target Compound R1: 2,6-Dimethylphenoxy 354.43* Enhanced solubility (morpholine); potential CNS/kinase targeting
Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) R1: 2,6-Dimethylphenyl; R2: Methoxy + oxazolidinyl 278.33* Fungicide; disrupts fungal RNA polymerase
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide R1: 4-Chlorophenoxy; R2: Morpholin-4-ylsulfonyl 410.87 Sulfonyl group enhances polarity; potential kinase inhibition
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide R1: 2,6-Dichlorophenyl; R2: 4-Chlorophenyl 314.59 High lipophilicity; diclofenac impurity
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide R1: 4-Acetyl-morpholinone; R2: 4-Isopropylphenyl 347.40 Morpholinone backbone; synthetic intermediate

*Calculated based on molecular formula.

Key Differences in Pharmacological and Physicochemical Profiles

Morpholine vs. Oxazolidinyl/Sulfonyl Groups

The morpholine ring in the target compound improves aqueous solubility compared to oxadixyl’s oxazolidinyl group, which is more rigid and hydrophobic.

Aromatic Substituent Effects
  • 2,6-Dimethylphenoxy: Provides moderate steric hindrance and electron-donating effects, favoring interactions with hydrophobic enzyme pockets.
  • Chlorophenyl Groups : Electron-withdrawing chlorine atoms in compounds like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide increase lipophilicity and metabolic stability but reduce solubility .

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